molecular formula C7H14O2 B3044192 2,2-Dideuterioheptanoic acid CAS No. 64118-38-3

2,2-Dideuterioheptanoic acid

Cat. No.: B3044192
CAS No.: 64118-38-3
M. Wt: 132.2 g/mol
InChI Key: MNWFXJYAOYHMED-NCYHJHSESA-N
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Description

2,2-Dideuterioheptanoic acid is a deuterated analog of heptanoic acid, where two hydrogen atoms at the second carbon position are replaced with deuterium atoms. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dideuterioheptanoic acid typically involves the deuteration of heptanoic acid. One common method is the direct high-temperature deuteration, where heptanoic acid is reacted with deuterium gas at elevated temperatures. This process requires a deuterium atmosphere and a suitable catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound may involve the use of perdeuterated solvents and reagents to achieve high purity. The process can be costly due to the need for deuterated materials and specialized equipment to handle deuterium gas .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dideuterioheptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dideuterioheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dideuterioheptanoic acid involves the incorporation of deuterium atoms into target molecules. This isotopic substitution can alter the vibrational frequencies of chemical bonds, affecting reaction rates and pathways. The molecular targets and pathways involved depend on the specific application, such as enzyme-catalyzed reactions in metabolic studies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isotopic labeling at the second carbon position, which provides distinct advantages in tracing studies and kinetic isotope effect investigations. Its longer carbon chain compared to similar compounds like 2,2-Dideuteriohexanoic acid and 2,2-Dideuteriobutanoic acid makes it suitable for studying longer-chain fatty acid metabolism .

Properties

IUPAC Name

2,2-dideuterioheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFXJYAOYHMED-NCYHJHSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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